molecular formula C13H16O2 B13801905 Ethyl 3-(4-methylphenyl)but-2-enoate

Ethyl 3-(4-methylphenyl)but-2-enoate

Cat. No.: B13801905
M. Wt: 204.26 g/mol
InChI Key: WVWVJVVXPXGLTC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)but-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester, where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position . This compound has a molecular formula of C13H16O2 and a molar mass of 204.26 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Ethyl 3-(4-methylphenyl)but-2-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(4-methylphenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of solid acid catalysts or enzyme-catalyzed esterification can be employed to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Ethyl 3-(4-methylphenyl)but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-methylphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on the compound’s potential pharmacological properties is ongoing.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond . This reactivity is crucial for its role in various chemical transformations and biological processes.

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)but-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)but-2-enoate: This compound has a bromine atom instead of a methyl group on the phenyl ring.

    Ethyl 3-(4-methoxyphenyl)but-2-enoate: The methoxy group on the phenyl ring can influence the compound’s electronic properties and reactivity.

This compound is unique due to its specific substitution pattern and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)but-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

WVWVJVVXPXGLTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)C

Origin of Product

United States

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